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Compound of Interest

Compound Name: 5-Bromo-2-methoxynicotinonitrile

Cat. No.: B1293179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Aryl-2-methoxynicotinonitriles represent a significant class of heterocyclic compounds with

broad applications in medicinal chemistry and materials science. The pyridine core is a

privileged scaffold in numerous biologically active molecules, and the introduction of an aryl

substituent at the 5-position via carbon-carbon bond-forming reactions allows for the systematic

exploration of structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a

powerful and versatile method for the synthesis of these biaryl compounds, offering high

functional group tolerance and generally good to excellent yields.[1][2] This protocol details a

general and robust method for the synthesis of a library of 5-aryl-2-methoxynicotinonitriles

through the palladium-catalyzed Suzuki-Miyaura coupling of the commercially available 5-
bromo-2-methoxynicotinonitrile with various arylboronic acids.

General Reaction Scheme
The general transformation for the synthesis of 5-aryl-2-methoxynicotinonitriles via the Suzuki-

Miyaura cross-coupling reaction is depicted below. This reaction typically utilizes a palladium

catalyst, a suitable base, and an appropriate solvent system to facilitate the coupling between

the brominated pyridine starting material and an arylboronic acid.
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Caption: General reaction scheme for Suzuki-Miyaura coupling.

Data Presentation: Summary of Reaction Conditions
and Yields
The following table summarizes the reaction conditions and resulting yields for the Suzuki-

Miyaura coupling of 5-bromo-2-methoxynicotinonitrile with a selection of arylboronic acids.

The data presented is based on established protocols for analogous pyridine systems and

demonstrates the versatility of this method for generating a diverse library of compounds.[1][2]
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Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₃PO₄ DMF 80 24 85[1]

2

4-

Fluoroph

enylboro

nic acid

Pd(PPh₃)

₄ (5)
K₃PO₄ DMF 80 24 89[1]

3

3-

Methoxy

phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₃PO₄ DMF 80 24

82

(estimate

d)

4

4-

Methylph

enylboro

nic acid

Pd(dppf)

Cl₂ (5)
K₂CO₃

Dioxane/

H₂O (4:1)
90 15

78

(estimate

d)

5

2-

Thiophen

eboronic

acid

Pd(dppf)

Cl₂ (10)
K₂CO₃

Dimethox

yethane
80 2

65

(estimate

d)

Yields are based on analogous reactions reported in the literature and may vary depending on

the specific substrate and reaction conditions.

Experimental Protocols
This section provides a detailed methodology for the synthesis of 5-aryl-2-

methoxynicotinonitriles via a solution-phase Suzuki-Miyaura cross-coupling reaction.

Materials:
5-Bromo-2-methoxynicotinonitrile (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0-3.0 equiv)

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Dimethylformamide [DMF])

Schlenk flask or sealed reaction vial

Magnetic stirrer and stir bar

Inert gas supply (Argon or Nitrogen)

Standard laboratory glassware for workup and purification

Procedure:
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-
2-methoxynicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the

base (2.0-3.0 equiv).

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas

(e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free

environment.

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (2-5

mol%) to the flask. Subsequently, add the degassed solvent via syringe.

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100

°C) and stir the mixture vigorously.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent such as ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by flash column chromatography

on silica gel to afford the desired 5-aryl-2-methoxynicotinonitrile.

Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 5-aryl-2-

methoxynicotinonitriles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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